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molecular formula Mg(NO3)2<br>MgN2O6 B078771 Magnesium nitrate CAS No. 10377-60-3

Magnesium nitrate

Cat. No. B078771
M. Wt: 148.32 g/mol
InChI Key: YIXJRHPUWRPCBB-UHFFFAOYSA-N
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Patent
US04289816

Procedure details

4.1 parts by weight of water and 1 part by weight of magnesium nitrate hexahydrate were mixed to provide a solution of magnesium nitrate. The thus prepared solution of aqueous magnesium nitrate was applied to a glassware article utilizing substantially identical conditions as those employed in Example 1. The resulting "hot end" coating was transparent and attractive in appearance, and the article after "cold end" coating provided good lubrication both dry and wet when tested in a manner identical to that utilized in Example 1.
Name
magnesium nitrate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Mg+2:11].[N+:12]([O-:15])([O-:14])=[O:13]>O>[N+:7]([O-:10])([O-:9])=[O:8].[Mg+2:11].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1.2.3.4.5.6.7.8,10.11.12|

Inputs

Step One
Name
magnesium nitrate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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